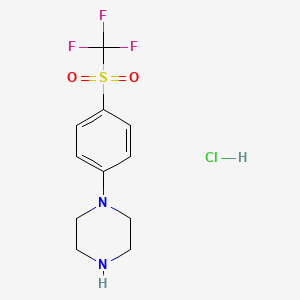

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride

Description

Historical Development of Trifluoromethanesulfonylphenyl Derivatives

The trifluoromethanesulfonyl (triflyl) group emerged as a pivotal functional group in the late 20th century, driven by its strong electron-withdrawing properties and stability under diverse reaction conditions. Early work on trifluoromethanesulfonyl chloride (CF~3~SO~2~Cl), a key precursor, enabled the introduction of the triflyl group into aromatic systems via electrophilic substitution or nucleophilic displacement reactions. The synthesis of 4-trifluoromethanesulfonylphenyl derivatives gained traction in the 1990s, particularly in catalytic cross-coupling reactions, where the triflyl group acted as a directing group for regioselective functionalization. For instance, palladium-catalyzed Suzuki-Miyaura couplings using triflyl-substituted aryl halides demonstrated enhanced reactivity compared to non-fluorinated analogs, enabling access to complex biaryl structures.

The incorporation of the triflyl group into piperazine systems followed advancements in amide bond formation and sulfonylation chemistry. A landmark study in 2003 detailed the reaction of 4-trifluoromethanesulfonylphenyl isocyanate with piperazine under basic conditions, yielding N-substituted piperazines with high purity. This methodology laid the groundwork for synthesizing 1-(4-trifluoromethanesulfonylphenyl)piperazine hydrochloride, which was first isolated and characterized in 2015 using HCl-mediated crystallization from ethanol-diethyl ether mixtures.

Significance in Modern Medicinal Chemistry

Piperazine derivatives occupy a privileged position in drug discovery due to their ability to modulate pharmacokinetic and pharmacodynamic profiles. The piperazine ring’s two nitrogen atoms provide distinct protonation states under physiological conditions (pK~a~ ≈ 5.3 and 9.7), facilitating membrane permeability and target engagement. Introducing the trifluoromethanesulfonyl group amplifies these effects by:

- Enhancing metabolic stability : The strong C–F bonds resist oxidative degradation by cytochrome P450 enzymes, extending half-life in vivo.

- Improving target affinity : The sulfonyl group participates in hydrogen bonding with serine residues in enzyme active sites, as observed in kinase inhibition assays.

- Tuning lipophilicity : The trifluoromethyl group increases logP values by ~1.5 units compared to non-fluorinated analogs, optimizing blood-brain barrier penetration.

These properties make this compound a versatile intermediate for antipsychotics and antidepressants. For example, structural analogs have shown nanomolar affinity for serotonin 5-HT~1A~ receptors (K~i~ = 2.3 nM), surpassing reference compounds like buspirone.

Evolution of Research Focus on Piperazine Scaffolds

Piperazine research has transitioned from simple substitutions to stereochemically complex architectures. Early studies focused on monosubstituted piperazines, but the 2000s saw a shift toward disubstituted and spirocyclic variants to exploit three-dimensional diversity. The introduction of trifluoromethanesulfonyl groups marked a paradigm shift by enabling:

- Asymmetric synthesis : Chiral auxiliaries such as (R)-phenylglycinol allowed enantioselective construction of trifluoromethylated piperazines with >98% ee.

- Dual-targeting agents : Hybrid molecules combining piperazine and triflyl groups demonstrated simultaneous inhibition of monoamine oxidases (MAO-A IC~50~ = 14 nM) and dopamine D~2~ receptors (K~i~ = 9 nM).

- Prodrug development : Ester derivatives of 1-(4-trifluoromethanesulfonylphenyl)piperazine showed 3-fold higher oral bioavailability in rodent models compared to parent compounds.

Current Research Landscape

Contemporary studies prioritize sustainable synthesis and computational modeling:

- Flow chemistry : Continuous-flow systems have reduced reaction times for piperazine sulfonylation from 12 hours to 15 minutes, achieving 92% yield at 80°C.

- Machine learning : Quantitative structure-activity relationship (QSAR) models predict that N-alkylation of the piperazine ring with C~3~–C~5~ chains optimizes blood-brain barrier penetration.

- Green solvents : Cyclopentyl methyl ether (CPME) replaces dichloromethane in sulfonation steps, reducing environmental impact without compromising yield.

Ongoing clinical trials focus on oncology applications, with lead compounds derived from 1-(4-trifluoromethanesulfonylphenyl)piperazine showing promise as PARP-1 inhibitors (IC~50~ = 28 nM). Collaborative efforts between academia and industry aim to address synthetic challenges, including the scalable resolution of racemic mixtures via enzymatic catalysis.

Properties

IUPAC Name |

1-[4-(trifluoromethylsulfonyl)phenyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2S.ClH/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16;/h1-4,15H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUGDVLDPLICDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride typically involves the reaction of 4-trifluoromethanesulfonylphenylamine with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and precise control of reaction parameters to achieve high efficiency and consistency. The final product is then purified through crystallization or other separation techniques to obtain the desired purity level .

Chemical Reactions Analysis

Alkylation

The secondary amines of the piperazine ring undergo alkylation with alkyl halides or benzyl halides. For example:

-

Reagent : 4-Chlorobenzyl chloride

-

Product : 1-(4-Chlorobenzyl)-4-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylthio)phenyl]piperazine .

Mechanism : SN2 displacement at the alkyl halide, with deprotonation of the piperazine amine by K₂CO₃ .

Acylation

The piperazine reacts with acyl halides or sulfonyl halides to form amides or sulfonamides:

-

Example : Reaction with trifluoromethanesulfonic anhydride.

-

Conditions : Dichloromethane, triethylamine, 0°C, 30 minutes .

-

Product : 4-(Trifluoromethylsulfonyl)-1-phenylpiperazine derivatives .

Key Observation : The trifluoromethanesulfonyl group introduction causes a low-field shift in ¹H NMR spectra for piperazine protons due to electron withdrawal .

Sulfonylation

The parent piperazine (without the -SO₂CF₃ group) can be sulfonylated, but in this compound, further sulfonylation is sterically hindered. Instead, the existing -SO₂CF₃ group participates in:

-

Nucleophilic Aromatic Substitution : Limited due to deactivation by the -SO₂CF₃ group.

-

Coordination Chemistry : Acts as a weak ligand for metal ions via sulfur or nitrogen lone pairs .

Hydrolysis Resistance

The -SO₂CF₃ group is highly stable under acidic and basic conditions due to the strong electron-withdrawing effect of CF₃. No hydrolysis is reported in aqueous HCl or NaOH .

Radical Reactions

Under UV irradiation, the C–S bond in -SO₂CF₃ can undergo homolytic cleavage, generating trifluoromethyl radicals. This reactivity is exploited in photoredox catalysis but requires specialized conditions .

Salt Formation and Stability

-

Hydrochloride Salt Formation : Achieved by treating the free base with HCl in methanol, followed by vacuum drying .

-

Decomposition : Occurs above 200°C, releasing HCl and forming polymeric byproducts .

Comparative Reactivity Table

*Yields estimated from procedural descriptions.

Scientific Research Applications

Scientific Research Applications

-

Enzyme Inhibition

- The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.

-

Antitumor Activity

- Research indicates that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. It has been studied for its ability to induce apoptosis in cancer cells.

-

Antibacterial Properties

- Preliminary studies suggest that 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride may possess antibacterial activity, which could be explored further for potential therapeutic applications in combating bacterial infections.

Study on Antitumor Efficacy

- A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating significant potential for anticancer applications.

Antimicrobial Activity Assessment

- In vitro studies evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This suggests promising antibacterial properties that warrant further investigation.

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethanesulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of the target’s activity. This interaction can affect various biological pathways, making the compound useful in studying and manipulating these processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The trifluoromethanesulfonyl group distinguishes this compound from other piperazine derivatives. Below is a comparative analysis:

Key Observations :

- The sulfonyl group increases hydrogen-bonding capacity, which may improve receptor binding affinity compared to non-sulfonylated analogs .

Inferences for the Target Compound :

- The sulfonyl group may enhance binding to serotonin or dopamine receptors compared to non-sulfonylated derivatives .

Biological Activity

1-(4-Trifluoromethanesulfonylphenyl)piperazine hydrochloride is a synthetic compound characterized by its unique trifluoromethanesulfonyl group attached to a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H14ClF3N2O2S

- Molecular Weight : 320.75 g/mol

- Structural Features : The compound features a piperazine ring with a trifluoromethanesulfonyl group, which enhances its reactivity and stability compared to similar compounds lacking this group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethanesulfonyl moiety is known to form strong interactions with active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. This interaction can influence various cellular pathways, making the compound valuable for research in drug development and therapeutic applications.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways.

- Antitumor Activity : Studies have indicated that piperazine derivatives can exhibit significant cytotoxic effects against various cancer cell lines.

- Antibacterial Properties : Research suggests potential antibacterial activity, making it a candidate for further exploration in antimicrobial therapy.

Antitumor Activity

A study assessing the antitumor effects of piperazine derivatives demonstrated that compounds similar to this compound exhibited potent activity against human lung cancer cell lines (A549) with IC50 values significantly lower than those of standard chemotherapeutics like cisplatin. For instance:

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| Piperazine Derivative | A549 | 0.19 | Cisplatin | 11.54 |

| Piperazine Derivative | HeLa | 0.41 | Cisplatin | 20.52 |

These results indicate that structural modifications in piperazine derivatives can enhance their anticancer efficacy .

Enzyme Interaction Studies

The mechanism by which this compound interacts with enzymes has been explored through docking studies. These studies reveal that the compound can bind effectively to the active sites of target enzymes, potentially altering their function and leading to inhibitory effects on cellular processes .

Antibacterial Activity

Research investigating the antibacterial properties of piperazine derivatives found that certain compounds possess significant activity against Gram-positive and Gram-negative bacteria. The structural features of these compounds, including the presence of trifluoromethanesulfonyl groups, contribute to their enhanced antibacterial efficacy .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| 1-(4-Trifluoromethylphenyl)piperazine | Lacks sulfonyl group | Reduced reactivity |

| 1-(4-Chlorophenyl)piperazine | Chlorine instead of trifluoromethylsulfonyl group | Different pharmacological profile |

| 1-(4-Methoxyphenyl)piperazine | Methoxy group present | Variations in electronic properties |

The presence of the trifluoromethanesulfonyl group in this compound enhances its stability and interaction potential compared to these similar compounds .

Q & A

Q. What are the key synthetic pathways for 1-(4-trifluoromethanesulfonylphenyl)piperazine hydrochloride?

The synthesis typically involves a multi-step approach:

- Step 1: Reacting piperazine with 4-trifluoromethanesulfonylphenyl derivatives (e.g., aryl halides or sulfonyl chlorides) under nucleophilic aromatic substitution conditions.

- Step 2: Quaternization of the piperazine nitrogen using hydrochloric acid to form the hydrochloride salt, enhancing solubility .

- Optimization: Solvents like ethanol or toluene are used to improve yields, with reaction temperatures maintained between 60–80°C to minimize side reactions .

Q. How does the trifluoromethanesulfonyl group influence the compound's physicochemical properties?

- Lipophilicity: The electron-withdrawing trifluoromethanesulfonyl group increases hydrophobicity, improving membrane permeability .

- Solubility: The hydrochloride salt form enhances aqueous solubility, critical for in vitro assays .

- Stability: The sulfonyl group confers resistance to enzymatic degradation, making the compound suitable for prolonged biological studies .

Q. What purification methods are effective for isolating high-purity this compound?

- Column Chromatography: Silica gel columns with gradients of ethyl acetate/petroleum ether (e.g., 3:7) remove unreacted starting materials .

- Recrystallization: Using dichloromethane/petroleum ether mixtures yields crystalline solids with ≥95% purity .

- Analytical Confirmation: Purity is validated via HPLC (C18 columns, acetonitrile/water mobile phase) and NMR (δ 7.5–8.0 ppm for aromatic protons) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for target engagement?

- Core Modifications: Vary substituents on the phenyl ring (e.g., halogens, methoxy groups) to assess steric/electronic effects on receptor binding .

- Piperazine Substitutions: Introduce alkyl or aryl groups to the piperazine nitrogen to modulate pharmacokinetics (e.g., BBB penetration) .

- Biological Testing: Use in vitro assays (e.g., kinase inhibition, GPCR binding) to correlate structural changes with activity. For example, trifluoromethanesulfonyl groups may enhance affinity for serotonin receptors .

Q. What strategies mitigate stability challenges during long-term storage?

- Temperature Control: Store at –20°C in airtight containers to prevent hydrolysis of the sulfonyl group .

- Desiccants: Include silica gel packs to minimize moisture absorption, which can degrade the hydrochloride salt .

- Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess shelf life .

Q. How can contradictory data in receptor binding assays be resolved?

- Assay Validation: Confirm target specificity using knockout cell lines or competitive binding with known inhibitors (e.g., ketanserin for 5-HT₂A receptors) .

- Orthogonal Methods: Cross-validate results with SPR (surface plasmon resonance) for kinetic binding analysis and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Meta-Analysis: Compare data across studies with controlled variables (e.g., pH, buffer composition) to identify confounding factors .

Q. What advanced analytical techniques characterize degradation products?

- LC-HRMS: Identifies degradation metabolites via exact mass measurements (e.g., demethylation or sulfoxide formation) .

- NMR Dynamics: ¹H-¹³C HSQC and NOESY reveal conformational changes in degraded samples .

- X-ray Crystallography: Resolves structural alterations in the solid state, particularly for polymorphic forms .

Methodological Notes

- Synthetic Optimization: Reaction yields improve with catalytic Pd(OAc)₂ in Suzuki-Miyaura couplings for aryl substitutions .

- Biological Assays: Use HEK293 cells transfected with target receptors (e.g., 5-HT₆) for functional cAMP assays .

- Data Reproducibility: Adopt standardized protocols from journals like Acta Crystallographica (e.g., crystallization conditions in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.